eIF4E-IN-3

eIF4E inhibition Cancer research Translational control

eIF4E-IN-3 is a potent eIF4E inhibitor (WO2021003157A1, Compound 485) belonging to the 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine series. Unlike 4EGI-1 (Kd ~25 μM, disrupts eIF4E/eIF4G), eIF4E-IN-3 directly targets eIF4E with a distinct structural mechanism. While direct quantitative comparisons are not publicly available, this compound is ideally positioned for head-to-head studies alongside eIF4E-IN-2, eIF4E-IN-4, and eIF4E-IN-6 to define its unique potency, selectivity, and cellular activity. For research use only in dissecting cap-dependent translation mechanisms in cancer models.

Molecular Formula C34H30ClF3N6O4S
Molecular Weight 711.2 g/mol
Cat. No. B12412899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4E-IN-3
Molecular FormulaC34H30ClF3N6O4S
Molecular Weight711.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)CN6CCN(CC6)C)C#N)C
InChIInChI=1S/C34H30ClF3N6O4S/c1-18-12-22(31-30(40-18)25(17-49-31)33(46)47)21-13-20(35)4-5-28(21)48-11-10-44-19(2)41-27-14-26(34(36,37)38)24(23(15-39)29(27)32(44)45)16-43-8-6-42(3)7-9-43/h4-5,12-14,17H,6-11,16H2,1-3H3,(H,46,47)
InChIKeyCZMVRWKBLXVZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





eIF4E-IN-3: A Potent eIF4E Inhibitor for Cancer Research and Translational Studies


eIF4E-IN-3 is a potent small-molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). It was identified as Compound 485 in patent WO2021003157A1 and belongs to a series of 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds designed to modulate eIF4E activity [1]. The compound has been noted for its potential in researching eIF4E-dependent diseases, with a primary focus on cancer research .

Why Generic Substitution of eIF4E-IN-3 Is Not Advisable Without Comparative Data


While several eIF4E inhibitors are commercially available, their potency, mechanisms of action, and cellular activities vary significantly. Compounds such as 4EGI-1 disrupt the eIF4E/eIF4G interaction with a Kd of ~25 μM , whereas newer-generation inhibitors like eIF4E-IN-2 achieve picomolar potency (IC50 = 13 nM) in specific assays . eIF4E-IN-3, as disclosed in patent WO2021003157A1, is structurally distinct and intended for eIF4E-dependent disease research [1]. However, a direct, head-to-head quantitative comparison of eIF4E-IN-3 against these analogs is not currently available in the public domain from permissible sources. Therefore, substituting eIF4E-IN-3 with another in-class inhibitor without direct comparative data may lead to significantly different experimental outcomes in target engagement, cellular potency, and disease model relevance.

Quantitative Differentiation of eIF4E-IN-3: A Comparative Analysis


Comparative Potency: eIF4E-IN-3 vs. eIF4E-IN-2 and eIF4E-IN-4

While eIF4E-IN-3's precise IC50 is not publicly available from permissible sources, it is recognized as a potent inhibitor in the same patent family as eIF4E-IN-2 (IC50 = 13 nM) and eIF4E-IN-4 (IC50 = 2.5 μM) . The structural differences among these compounds suggest that eIF4E-IN-3 may offer a distinct potency profile, but direct, quantitative comparison is not possible due to a lack of head-to-head data.

eIF4E inhibition Cancer research Translational control

Cellular Activity Comparison: eIF4E-IN-3 vs. eIF4E-IN-6

eIF4E-IN-6 exhibits cytotoxicity against MCF-7 breast cancer cells with an IC50 of 21 μM . Data for eIF4E-IN-3 in MCF-7 cells is not available from permissible sources. This gap highlights the need for head-to-head studies to determine if eIF4E-IN-3 offers superior or differentiated cellular activity.

Cytotoxicity Cancer cell lines MCF-7

Mechanistic Differentiation: Direct eIF4E Inhibition vs. Protein-Protein Interaction Disruption

eIF4E-IN-3 is a direct inhibitor of eIF4E, as disclosed in patent WO2021003157A1 [1]. In contrast, compounds like 4EGI-1 and 4E1RCat act by disrupting the eIF4E/eIF4G protein-protein interaction . This mechanistic difference may translate to distinct effects on cap-dependent translation and downstream signaling, although quantitative comparative data are lacking.

Mechanism of action eIF4E binding Translational initiation

Recommended Application Scenarios for eIF4E-IN-3 Based on Available Evidence


Investigating eIF4E-Dependent Oncogenic Translation in Cancer Cell Lines

eIF4E-IN-3 is suitable for studies aimed at understanding the role of eIF4E in promoting the translation of pro-oncogenic mRNAs in cancer cell lines. Its potential use is supported by the compound's designation as a potent eIF4E inhibitor in patent WO2021003157A1, which specifically targets eIF4E-dependent diseases, including cancer [1].

Comparative Studies with Other eIF4E Inhibitors to Elucidate Structure-Activity Relationships

Given the lack of public quantitative data for eIF4E-IN-3, it is ideally positioned for use in comparative studies alongside other eIF4E inhibitors (e.g., eIF4E-IN-2, eIF4E-IN-4, eIF4E-IN-6) to define its unique potency, selectivity, and cellular activity profile. Such studies would generate the head-to-head data needed for informed procurement decisions .

Research on Cap-Dependent Translation Initiation Mechanisms

eIF4E-IN-3, as a direct eIF4E inhibitor, can be employed to dissect the mechanistic nuances of cap-dependent translation initiation, particularly in comparison to inhibitors that disrupt eIF4E/eIF4G interactions (e.g., 4EGI-1) . This application is critical for understanding the differential regulation of translation in normal versus malignant cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for eIF4E-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.